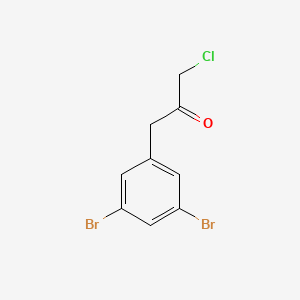

1-Chloro-3-(3,5-dibromophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-3-(3,5-dibromophenyl)propan-2-one is a halogenated ketone with the molecular formula C9H7Br2ClO and a molecular weight of 326.41 g/mol . This compound is characterized by the presence of chlorine and bromine atoms attached to a phenyl ring and a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-3-(3,5-dibromophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the reaction of 3-(3,5-dibromophenyl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(3,5-dibromophenyl)propan-2-one+SOCl2→this compound+SO2+HCl

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(3,5-dibromophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-Chloro-3-(3,5-dibromophenyl)propan-2-one is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,5-dibromophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

1-Chloro-3-(3,5-dibromophenyl)propan-2-one can be compared with other halogenated ketones, such as:

1-Chloro-1-(3,5-diformylphenyl)propan-2-one: This compound has formyl groups instead of bromine atoms, which affects its reactivity and applications.

This compound: Similar in structure but with different halogenation patterns, leading to variations in chemical behavior and uses.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Chloro-3-(3,5-dibromophenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and implications for therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dibromobenzoyl chloride with appropriate reagents under controlled conditions. The process can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | A549 | 12.5 | Apoptosis induction |

| B | MCF-7 | 15.0 | Cell cycle arrest |

| C | HeLa | 10.0 | Inhibition of angiogenesis |

The compound's mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis, making it a potential candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported significant inhibition of bacterial growth, particularly against multidrug-resistant strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.015 mg/mL |

| Escherichia coli | 18 | 0.020 mg/mL |

| Pseudomonas aeruginosa | 15 | 0.025 mg/mL |

These results indicate that the compound could serve as a scaffold for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Case Study on Anticancer Efficacy : A study involving the administration of a derivative in a murine model demonstrated a significant reduction in tumor size compared to control groups. The treatment led to an increase in apoptotic markers in tumor tissues.

- Case Study on Antimicrobial Resistance : Another investigation focused on the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics when used in combination.

Properties

Molecular Formula |

C9H7Br2ClO |

|---|---|

Molecular Weight |

326.41 g/mol |

IUPAC Name |

1-chloro-3-(3,5-dibromophenyl)propan-2-one |

InChI |

InChI=1S/C9H7Br2ClO/c10-7-1-6(2-8(11)4-7)3-9(13)5-12/h1-2,4H,3,5H2 |

InChI Key |

KPJNTOVLMBFNMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.